CID 156594524

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

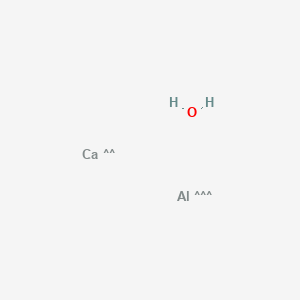

Calcium aluminate is a family of compounds derived from the base reaction of calcium oxide and aluminum oxide. These compounds are known for their unique physical and chemical properties, making them valuable in various industrial applications. Calcium aluminate is particularly prominent in high-temperature and refractory applications due to its robustness and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium aluminate can be synthesized through several methods, including solid-state reactions and chemical precipitation. The traditional technique involves heating a mixture of calcium oxide or calcium carbonate and aluminum oxide powders at high temperatures (above 1673 K) for a prolonged period to obtain the desired phase . Another method involves using saturated calcium hydroxide and aluminum chloride solutions to synthesize calcium aluminate hydrate precipitates at room temperature, followed by calcination at temperatures as low as 1100°C .

Industrial Production Methods: This process heats a mixture of limestone and bauxite to high temperatures, resulting in the formation of calcium aluminate through the chemical reaction between calcium carbonate and aluminum oxide .

Chemical Reactions Analysis

Types of Reactions: Calcium aluminate undergoes various chemical reactions, including hydration, oxidation, and substitution. The hydration reactions are particularly complex and involve the formation of different calcium aluminate hydrates, such as monocalcium aluminate and dodecacalcium hepta-aluminate .

Common Reagents and Conditions: Common reagents used in the reactions of calcium aluminate include water, which is essential for hydration reactions, and other chemicals like sodium oxide in high-temperature sintering processes . The conditions for these reactions often involve high temperatures and specific atmospheric conditions to ensure the desired phase formation.

Major Products Formed: The major products formed from the reactions of calcium aluminate include various hydrates, such as monocalcium aluminate hydrate and dodecacalcium hepta-aluminate hydrate. These products are crucial in applications like refractory materials and high-performance cements .

Scientific Research Applications

Calcium aluminate has a wide range of scientific research applications due to its unique properties. In the field of chemistry, it is used as a component in high-performance cements and refractory materials. In biology and medicine, calcium aluminate is utilized in dental and orthopedic applications due to its biocompatibility and osseointegration characteristics . Additionally, calcium aluminate-based phosphors are employed in persistent luminescence and radiation dosimetry .

Mechanism of Action

The mechanism of action of calcium aluminate involves its ability to form stable hydrates and other compounds under specific conditions. During high-temperature sintering, calcium aluminate compounds undergo mineral transitions and formation processes, resulting in the creation of stable phases like Na4Ca3(AlO2)10 . These processes are often exothermic and follow secondary reaction models, with activation energies that can be quantified .

Comparison with Similar Compounds

Calcium aluminate can be compared with other similar compounds, such as calcium silicate and calcium sulfoaluminate. Unlike calcium silicate, which is commonly used in Portland cement, calcium aluminate offers superior high-temperature stability and resistance to chemical attack . Calcium sulfoaluminate, on the other hand, contains calcium sulfate and is used in specific cement applications requiring rapid setting and high early strength .

List of Similar Compounds:- Calcium silicate

- Calcium sulfoaluminate

- Calcium magnesium aluminate

- Strontium aluminate

Calcium aluminate stands out due to its unique combination of properties, making it a versatile and valuable compound in various scientific and industrial applications.

Properties

Molecular Formula |

AlCaH2O |

|---|---|

Molecular Weight |

85.07 g/mol |

InChI |

InChI=1S/Al.Ca.H2O/h;;1H2 |

InChI Key |

RVLNCRUKFVTWAY-UHFFFAOYSA-N |

Canonical SMILES |

O.[Al].[Ca] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Furancarboxamide](/img/structure/B12335399.png)

![N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B12335416.png)

![5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B12335431.png)

![2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid](/img/structure/B12335434.png)

![N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester](/img/structure/B12335442.png)

![Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)-](/img/structure/B12335491.png)